molecular formula C25H25N5O5 B10993147 2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide

2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide

Cat. No.: B10993147
M. Wt: 475.5 g/mol
InChI Key: QHMLPIXSCDKVRP-UHFFFAOYSA-N
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Description

2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines an isoindoloquinazoline core with an imidazole moiety, making it an interesting subject for research in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide typically involves multiple steps, including the formation of the isoindoloquinazoline core and the subsequent attachment of the imidazole group. The general synthetic route can be outlined as follows:

    Formation of the Isoindoloquinazoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the isoindoloquinazoline structure. Common reagents used in this step include acetic anhydride, ammonium acetate, and various catalysts.

    Introduction of the Dimethoxy Groups: The dimethoxy groups are introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Attachment of the Imidazole Group: The final step involves the coupling of the imidazole moiety to the isoindoloquinazoline core. This can be achieved through nucleophilic substitution reactions using reagents like imidazole and appropriate coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed. For example, oxidation may yield quinone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in the areas of anticancer and antimicrobial research.

    Biological Studies: It can be used as a probe to study various biological pathways and molecular interactions.

    Industrial Applications: The compound may find use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[3-(1H-pyrrol-1-yl)propyl]acetamide
  • 2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[3-(1H-pyrazol-1-yl)propyl]acetamide

Uniqueness

The presence of the imidazole moiety in 2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide distinguishes it from similar compounds. This unique feature may confer specific binding properties and biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C25H25N5O5

Molecular Weight

475.5 g/mol

IUPAC Name

2-(9,10-dimethoxy-5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-(3-imidazol-1-ylpropyl)acetamide

InChI

InChI=1S/C25H25N5O5/c1-34-19-9-8-17-21(22(19)35-2)25(33)30-18-7-4-3-6-16(18)24(32)29(23(17)30)14-20(31)27-10-5-12-28-13-11-26-15-28/h3-4,6-9,11,13,15,23H,5,10,12,14H2,1-2H3,(H,27,31)

InChI Key

QHMLPIXSCDKVRP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CC(=O)NCCCN5C=CN=C5)OC

Origin of Product

United States

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